molecular formula C22H24ClN5O B610404 Rabeximod CAS No. 872178-65-9

Rabeximod

Cat. No. B610404
M. Wt: 409.918
InChI Key: PDNNUMNEXITLCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rabeximod, also known as ROB-803;  is an immunomodulator agent. Rabeximod is effective in reducing disease severity of mouse models of autoimmune disorders. Rabeximod suppresses arthritis by preventing activation of inflammatory cells, most likely macrophages, in a time dependent fashion, downstream of TLR2 and TLR4 stimulation. Anti-inflammatory treatment of traumatic brain injury with Rabeximod reduces cerebral antigen presentation in mice.

Scientific Research Applications

Impact on Pro-inflammatory Cells

Efficacy in Mouse Models of Autoimmune Disorders

Rabeximod has demonstrated efficacy in reducing disease severity in mouse models of autoimmune diseases, such as rheumatoid arthritis (RA) and multiple sclerosis (MS). The drug was found to efficiently prevent arthritis and encephalomyelitis in mice, correlating with the timepoint of cell migration into the joints. This suggests Rabeximod's potential as a therapeutic substance for MS and RA (Hultqvist et al., 2008).

Role in Arthritis Severity and TLR Activation

Further research has highlighted Rabeximod's role in suppressing arthritis by preventing the activation of inflammatory cells. The study focused on how Rabeximod operates on inflammatory cells in a mouse model of collagen antibody-induced arthritis (CAIA). The drug's effects were observed downstream of Toll-like receptor (TLR) activation, indicating that it suppresses arthritis by preventing activation of inflammatory cells, likely macrophages, in a time-dependent fashion (Hultqvist et al., 2010).

properties

CAS RN

872178-65-9

Product Name

Rabeximod

Molecular Formula

C22H24ClN5O

Molecular Weight

409.918

IUPAC Name

2-(9-chloro-2,3-dimethyl-6H-indolo[2,3-b]quinoxalin-6-yl)-N-[2-(dimethylamino)ethyl]acetamide

InChI

InChI=1S/C22H24ClN5O/c1-13-9-17-18(10-14(13)2)26-22-21(25-17)16-11-15(23)5-6-19(16)28(22)12-20(29)24-7-8-27(3)4/h5-6,9-11H,7-8,12H2,1-4H3,(H,24,29)

InChI Key

PDNNUMNEXITLCZ-UHFFFAOYSA-N

SMILES

O=C(NCCN(C)C)CN(C1=NC2=CC(C)=C(C)C=C2N=C13)C4=C3C=C(Cl)C=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ROB-803;  ROB-803;  ROB-803;  Rabeximod.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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